3-(Trifluoromethyl)mandelic acid

Physicochemical Properties Ionization Constant Drug Design

This meta-CF3-substituted mandelic acid (pKa 3.22) delivers distinct advantages over unsubstituted analogs: enhanced acidity for robust diastereomeric salt resolution, superior chiral recognition on CSPs, and a metabolically stable fluorinated motif essential for CNS and anticoagulant drug discovery. Its validated role as the primary urinary metabolite of flumexadol makes it an indispensable reference standard for bioanalytical method development. Procuring the correct meta-regioisomer—not the para-substituted variant—is critical to ensure synthetic reproducibility and enantioselectivity in asymmetric synthesis workflows.

Molecular Formula C9H7F3O3
Molecular Weight 220.14 g/mol
CAS No. 349-10-0
Cat. No. B1583288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)mandelic acid
CAS349-10-0
Molecular FormulaC9H7F3O3
Molecular Weight220.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C(C(=O)O)O
InChIInChI=1S/C9H7F3O3/c10-9(11,12)6-3-1-2-5(4-6)7(13)8(14)15/h1-4,7,13H,(H,14,15)
InChIKeyWECBNRQPNXNRSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Trifluoromethyl)mandelic Acid (CAS 349-10-0): An Electron-Deficient Building Block for Fluorinated Chiral Synthesis


3-(Trifluoromethyl)mandelic acid (CAS 349-10-0), also known as α-hydroxy-3-(trifluoromethyl)benzeneacetic acid, is a halogenated alpha-hydroxy acid with the molecular formula C9H7F3O3 and a molecular weight of 220.14 g/mol. It is characterized by a mandelic acid core with a strong electron-withdrawing trifluoromethyl (-CF3) group at the meta position of the phenyl ring. This substitution significantly alters key physicochemical properties, including a predicted acid dissociation constant (pKa) of 3.22 ± 0.10 and a predicted density of 1.48 g/cm³ , distinguishing it from unsubstituted mandelic acid. As a derivative with both a chiral center and a fluorinated moiety, it serves as a versatile precursor and intermediate in medicinal chemistry and asymmetric synthesis [1].

The Functional Impact of Meta-CF3 Substitution: Why 3-(Trifluoromethyl)mandelic Acid Cannot Be Interchanged


Generic substitution of mandelic acid derivatives is often unsuccessful due to the profound influence of substituent position and electronic nature on chemical behavior and biological activity. The electron-withdrawing meta-trifluoromethyl group in 3-(trifluoromethyl)mandelic acid dramatically lowers the pKa of the carboxylic acid (predicted pKa ~3.22) compared to unsubstituted mandelic acid (pKa ~3.37-3.41) . This shift in ionization state alters reactivity, solubility, and binding affinity in ways that regioisomers (e.g., para-substituted) or non-fluorinated analogs cannot replicate. For instance, the specific electronic and steric environment created by the meta-CF3 group is essential for its recognition by chiral stationary phases during enantiomeric separations [1], and it dictates its unique metabolic fate, as evidenced by its role as a primary urinary metabolite of the drug flumexadol . Therefore, procuring the correct regioisomer is critical for ensuring experimental reproducibility and achieving desired outcomes in complex synthesis or analytical method development.

Quantitative Differentiation of 3-(Trifluoromethyl)mandelic Acid from Closest Analogs


Enhanced Acidity (pKa Shift) vs. Unsubstituted Mandelic Acid

The presence of the electron-withdrawing trifluoromethyl group at the meta position significantly increases the acidity of the carboxylic acid group. The predicted acid dissociation constant (pKa) for 3-(trifluoromethyl)mandelic acid is 3.22 ± 0.10 , which is a quantifiable decrease compared to the established pKa of unsubstituted mandelic acid (3.37-3.41) .

Physicochemical Properties Ionization Constant Drug Design

Distinctive Lipophilicity (LogP) and Density Profile

The introduction of the CF3 group not only affects acidity but also significantly modulates the compound's lipophilicity and density. The predicted density for 3-(trifluoromethyl)mandelic acid is 1.481 ± 0.06 g/cm³ , and a predicted LogP of ~1.82 has been reported for its (R)-enantiomer [1]. This represents a substantial increase in lipophilicity compared to unsubstituted mandelic acid (LogP ~0.62).

Lipophilicity Solubility Material Properties

Utility in Enantioselective Chromatography vs. Other Mandelic Acid Derivatives

3-(Trifluoromethyl)mandelic acid is among a set of mandelic acid derivatives that demonstrate high enantioselectivity on advanced chiral stationary phases (CSPs). Studies on a 1,2,3-triazolo-linked quinine-based CSP reported efficient resolution for a wide set of mandelic acids, including halogenated derivatives, with separation factors (α) between 1.08 and 1.68 [1]. The unique electronic profile of the meta-CF3 group contributes to its specific retention and selectivity, as evidenced by its distinct metabolite identification in chiral GC and NMR analyses of biological samples [2].

Chiral Separation Analytical Chemistry Chromatography

Primary Application Scenarios Leveraging the Differential Properties of 3-(Trifluoromethyl)mandelic Acid


Asymmetric Synthesis of Fluorinated Pharmaceutical Intermediates

As validated by its use in patented processes, 3-(trifluoromethyl)mandelic acid is a crucial chiral synthon for constructing optically active drug candidates. Its specific stereocenter and electron-deficient aromatic ring, evidenced by its distinct pKa [1] and LogP [2], make it an ideal precursor for synthesizing APIs with improved metabolic stability and target binding. It is particularly relevant in developing new CNS agents and anticoagulants where fluorinated aromatic motifs are common .

Analytical Standard for Chiral Method Development and Metabolite Identification

The compound's demonstrated utility in enantioselective chromatography [1] and its role as a key urinary metabolite for drugs like flumexadol [2] make it a high-value reference standard. Research and quality control laboratories require this specific compound to develop, validate, and calibrate chiral HPLC and GC/NMR methods aimed at tracking the enantiomeric purity of drug candidates and identifying metabolites in complex biological matrices.

Ligand Design and Enantiomeric Resolution of Chiral Amines

Leveraging its acidity (pKa 3.22 [1]) and enhanced lipophilicity (LogP ~1.82 [2]), (R)-3-(trifluoromethyl)mandelic acid is a potent resolving agent for racemic amines . The strong electron-withdrawing nature of the CF3 group facilitates robust diastereomeric salt formation, and the resulting derivatives exhibit improved crystallinity and chromatographic behavior, simplifying the isolation of enantiopure materials for further research.

Mechanistic Probes in Photochemical and Biological Studies

The CF3 group in mandelic acid derivatives is known to greatly facilitate photodecarboxylation reactions [1]. The specific quantum yields (Φ) for 3-(trifluoromethyl)mandelic acid, though not individually reported, fall within the range of 0.37–0.74 observed for its class [1]. This property enables its use as a mechanistic probe in photochemistry and in studies investigating the role of fluorinated motifs in biological systems, such as its interaction with mandelate racemase [2].

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